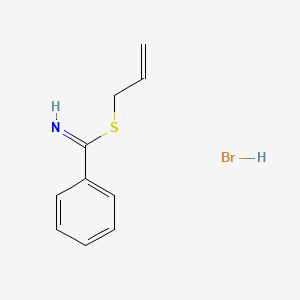
Prop-2-enyl benzenecarboximidothioate;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-enyl benzenecarboximidothioate;hydrobromide is an organic compound that belongs to the class of benzenecarboximidothioates This compound is characterized by the presence of a prop-2-enyl group attached to a benzenecarboximidothioate moiety, with a hydrobromide salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl benzenecarboximidothioate;hydrobromide typically involves the reaction of benzenecarboximidothioate with prop-2-enyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetone, which facilitates the nucleophilic substitution reaction. The product is then isolated and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. The final product is typically obtained in high purity through multiple stages of purification, including distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-enyl benzenecarboximidothioate;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the prop-2-enyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzenecarboximidothioates.
Aplicaciones Científicas De Investigación
Prop-2-enyl benzenecarboximidothioate;hydrobromide has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Prop-2-enyl benzenecarboximidothioate;hydrobromide involves its interaction with molecular targets such as enzymes and proteins containing thiol groups. The compound can form covalent bonds with these targets, leading to the modulation of their activity. This interaction is facilitated by the electrophilic nature of the thioate group, which can react with nucleophilic thiol groups in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-enyl benzenecarboximidate: Lacks the thioate group, resulting in different reactivity and applications.
Prop-2-enyl benzenecarboxamide: Contains an amide group instead of a thioate, leading to different chemical properties.
Prop-2-enyl benzenecarboxylate:
Uniqueness
Prop-2-enyl benzenecarboximidothioate;hydrobromide is unique due to the presence of both the prop-2-enyl and thioate groups, which confer distinct chemical reactivity and biological activity. Its ability to form covalent bonds with thiol-containing biomolecules makes it a valuable tool in biochemical research and potential therapeutic applications.
Propiedades
Número CAS |
154142-56-0 |
|---|---|
Fórmula molecular |
C10H12BrNS |
Peso molecular |
258.18 g/mol |
Nombre IUPAC |
prop-2-enyl benzenecarboximidothioate;hydrobromide |
InChI |
InChI=1S/C10H11NS.BrH/c1-2-8-12-10(11)9-6-4-3-5-7-9;/h2-7,11H,1,8H2;1H |
Clave InChI |
PJDBRYMHSDHGFW-UHFFFAOYSA-N |
SMILES canónico |
C=CCSC(=N)C1=CC=CC=C1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
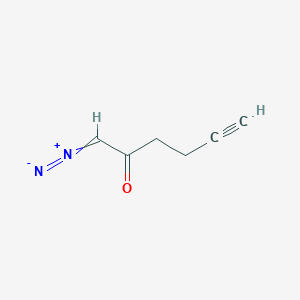


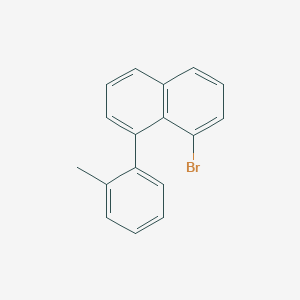
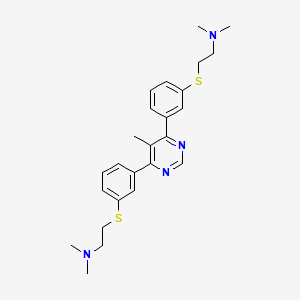
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
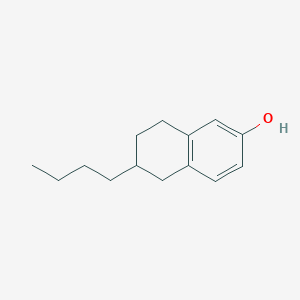
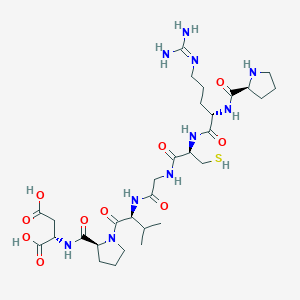
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
